molecular formula C24H19N3OS B12910230 5-Benzoyl-4,6-diphenyl-2-sulfanylidenehexahydropyrimidine-5-carbonitrile CAS No. 95104-53-3

5-Benzoyl-4,6-diphenyl-2-sulfanylidenehexahydropyrimidine-5-carbonitrile

Cat. No.: B12910230
CAS No.: 95104-53-3
M. Wt: 397.5 g/mol
InChI Key: DSAKLEICHOISNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile is a complex organic compound belonging to the class of thioxopyrimidines.

Preparation Methods

The synthesis of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile typically involves cyclization reactions. Common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often use sulfur-containing reagents and various catalysts to facilitate the formation of the thioxopyrimidine ring structure.

Chemical Reactions Analysis

5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile can be compared with other thioxopyrimidine derivatives, such as:

The uniqueness of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

95104-53-3

Molecular Formula

C24H19N3OS

Molecular Weight

397.5 g/mol

IUPAC Name

5-benzoyl-4,6-diphenyl-2-sulfanylidene-1,3-diazinane-5-carbonitrile

InChI

InChI=1S/C24H19N3OS/c25-16-24(22(28)19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)26-23(29)27-21(24)18-12-6-2-7-13-18/h1-15,20-21H,(H2,26,27,29)

InChI Key

DSAKLEICHOISNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(NC(=S)N2)C3=CC=CC=C3)(C#N)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.